Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester
Description
Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester is a carbamate derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked to an ethyl carbamate group. This structure combines the aromatic and electron-rich benzodioxole system with the carbamate functional group, which is commonly utilized in pharmaceuticals and agrochemicals for its stability and bioactivity. The compound’s structural uniqueness lies in its ability to act as a prodrug or enzyme inhibitor, leveraging the carbamate’s hydrolytic sensitivity and the benzodioxole’s capacity for π-π interactions in biological systems .
Properties
IUPAC Name |
ethyl N-(1,3-benzodioxol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-13-10(12)11-7-3-4-8-9(5-7)15-6-14-8/h3-5H,2,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEDHQBKCPFYND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1,3-benzodioxolan-5-yl)carbamate typically involves the reaction of 1,3-benzodioxole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods: Industrial production of ethyl (1,3-benzodioxolan-5-yl)carbamate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products:
Oxidation: Produces oxides or carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Forms various substituted carbamates.
Scientific Research Applications
Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug design and development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl (1,3-benzodioxolan-5-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester, enabling comparative analysis of their properties and applications:
Table 1: Comparative Overview of Benzo[1,3]dioxol-5-yl Derivatives
Key Comparative Insights
Physicochemical Properties
- Lipophilicity (logP) : The target compound’s estimated logP (~3.5) aligns with analogs like the oxadiazole derivative (logP 3.94, ), suggesting moderate membrane permeability. In contrast, the acetate ester (logP 2.1, ) is more hydrophilic, impacting bioavailability .
- Stability : Carbamates (e.g., target compound) generally exhibit slower hydrolysis than acetates, enhancing metabolic stability in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
